molecular formula C9H18O3S B14233215 (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid CAS No. 401846-24-0

(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid

Cat. No.: B14233215
CAS No.: 401846-24-0
M. Wt: 206.30 g/mol
InChI Key: RHSMYMVNMUQOFG-MRVPVSSYSA-N
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Description

(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is an organic compound with a unique structure that includes a hydroxyl group, a propylsulfanyl group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hexanoic acid and propylthiol.

    Formation of Intermediate: The hexanoic acid is first converted into an intermediate compound through a series of reactions, including esterification and reduction.

    Introduction of Propylsulfanyl Group: The intermediate is then reacted with propylthiol under specific conditions to introduce the propylsulfanyl group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3rd position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-6-(propylsulfanyl)hexanoic acid.

    Reduction: Reduction of the carboxylic acid group can yield 3-hydroxy-6-(propylsulfanyl)hexanol.

    Substitution: Substitution of the propylsulfanyl group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and propylsulfanyl groups play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxyhexanoic acid: Lacks the propylsulfanyl group, making it less hydrophobic.

    6-(Propylsulfanyl)hexanoic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.

    (3R)-3-Hydroxy-6-(methylsulfanyl)hexanoic acid: Contains a methylsulfanyl group instead of a propylsulfanyl group, altering its chemical properties.

Uniqueness

(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is unique due to the presence of both the hydroxyl and propylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

401846-24-0

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

(3R)-3-hydroxy-6-propylsulfanylhexanoic acid

InChI

InChI=1S/C9H18O3S/c1-2-5-13-6-3-4-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1

InChI Key

RHSMYMVNMUQOFG-MRVPVSSYSA-N

Isomeric SMILES

CCCSCCC[C@H](CC(=O)O)O

Canonical SMILES

CCCSCCCC(CC(=O)O)O

Origin of Product

United States

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